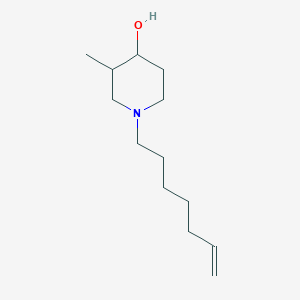![molecular formula C14H16N4O2 B6634409 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6634409.png)
2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid, also known as MIQLQ, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MIQLQ is a small molecule that has shown promise in various fields of research, including neuroscience, cancer biology, and drug discovery. In
作用机制
The mechanism of action of 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is not fully understood. However, it has been suggested that 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid may act as a modulator of the dopaminergic system in the brain. 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This may contribute to the anti-tumor effects of 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid.
Biochemical and Physiological Effects
2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has been shown to have several biochemical and physiological effects. In animal models, 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has been shown to increase the levels of dopamine and serotonin in the brain. 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has also been shown to decrease the levels of corticosterone, a hormone that is involved in the stress response. In cancer cells, 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has been shown to induce apoptosis, or programmed cell death.
实验室实验的优点和局限性
2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is also stable and can be easily synthesized in large quantities. However, 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has some limitations for lab experiments. It may have off-target effects, which can complicate the interpretation of results. 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid may also have limited solubility in aqueous solutions, which can affect its bioavailability.
未来方向
For the study of 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid include further studies in neuroscience, cancer biology, and drug discovery.
合成方法
The synthesis of 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid involves a multi-step process that includes several chemical reactions. The starting material for the synthesis is 2-(chloromethyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid, which is reacted with sodium azide to form 2-(azidomethyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid. The azide group is then reduced using palladium on carbon to form the amine group. The final step involves the reaction of the amine group with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid to form 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid.
科学研究应用
2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has been studied for its potential applications in various fields of scientific research. In neuroscience, 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has been shown to have anxiolytic and antidepressant effects in animal models. 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has also been studied for its potential as a therapeutic agent for the treatment of Parkinson's disease. In cancer biology, 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has been shown to have anti-tumor effects in vitro and in vivo. 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has also been studied for its potential as a chemotherapeutic agent for the treatment of breast cancer. In drug discovery, 2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has been used as a lead compound for the development of new drugs.
属性
IUPAC Name |
2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-17-7-11(15-16-17)8-18-6-10-4-2-3-5-12(10)13(9-18)14(19)20/h2-5,7,13H,6,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGLTNFWGHYCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CN2CC(C3=CC=CC=C3C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 3-[2-(3-bromophenyl)-1,3-thiazol-4-yl]propanoate](/img/structure/B6634376.png)
![1-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B6634398.png)
![4-[[Methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6634404.png)
![1-[(2-methyltetrazol-5-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B6634415.png)
![4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol](/img/structure/B6634441.png)
![5-[(1-Ethylpyrazol-4-yl)oxymethyl]-2-methyltetrazole](/img/structure/B6634446.png)


